molecular formula C8H16N2O6 B1212998 Piperate Tartrate CAS No. 133-36-8

Piperate Tartrate

Cat. No. B1212998
CAS RN: 133-36-8
M. Wt: 236.22 g/mol
InChI Key: VNFVKWMKVDOSKT-UHFFFAOYSA-N
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Description

Piperate Tartrate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is synthesized by combining piperine and tartaric acid, resulting in a white crystalline powder. Piperate Tartrate is commonly used as a reagent in biochemical and physiological studies, and its mechanism of action has been extensively studied.

Scientific Research Applications

  • Phytochemistry and Biological Activities Piper species, which include Piperate Tartrate, are known for their rich content in essential oils and diverse suites of secondary metabolites. These plants have demonstrated strong antioxidant activity and have shown antibacterial and antifungal activities against human pathogens. They possess therapeutic and preventive potential against several chronic disorders, including antiproliferative, anti-inflammatory, and neuropharmacological activities (Salehi et al., 2019).

  • Medicinal Use and Anti-inflammatory Properties The genus Piper, which includes Piperate Tartrate, is used in traditional medicine for treating inflammatory and respiratory diseases such as asthma and bronchitis. Some species of Piper have scientifically proven anti-inflammatory effects (Lima et al., 2020).

  • Phytochemistry and Pharmacology Piperate Tartrate, as part of the Piper genus, is known for its alkaloids with cytotoxic, chemopreventive, antimetastatic, and antitumor properties in several types of cancer. These plants also exhibit a range of pharmacological activities including antioxidant, anti-depressive, hepatoprotective, antimicrobial, anti-obesity, and anti-inflammatory effects (Gutiérrez et al., 2013).

  • Anticancer and Antimicrobial Activities Piper species, including Piperate Tartrate, have shown anticancer, antimicrobial, and antimalarial activities. Bioactive compounds like alkaloids from these plants are capable of inhibiting the growth of cancer cell lines by inducing apoptosis and acting as nuclear export inhibitors (Mgbeahuruike et al., 2017).

  • Phytochemistry Overview Research on the secondary metabolites isolated from Piper species, including Piperate Tartrate, covers a wide range of bioactive compounds with potential therapeutic applications (Parmar et al., 1997).

  • Clinical Applications of Piperine Piperine, a compound found in Piper species, shows significant potential in clinical applications for treating various conditions like arthritis, metabolic syndrome, diabetes, skin infections, gastric, and liver disorders due to its anti-inflammatory, antioxidant, and immunomodulatory actions (Yadav et al., 2022).

  • Hepatoprotective Potential Piperine, present in Piper species, has been evaluated for its antihepatotoxic potential, showing significant protection against liver toxicity (Koul & Kapil, 1993).

  • Therapeutic Spectrum in Clinical Practice Piperine from Piper species has a broad therapeutic spectrum in clinical practice, showing potential in treating infectious diseases like COVID-19, ebola, and dengue due to its immunomodulatory and antiviral activities (Yadav et al., 2022).

properties

IUPAC Name

2,3-dihydroxybutanedioic acid;piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.C4H6O6/c1-2-6-4-3-5-1;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4H2;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFVKWMKVDOSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927892
Record name 2,3-Dihydroxybutanedioic acid--piperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine tartrate

CAS RN

133-36-8
Record name Piperazine tartrate
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxybutanedioic acid--piperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine tartrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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